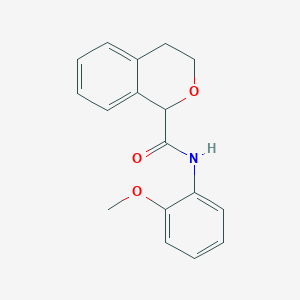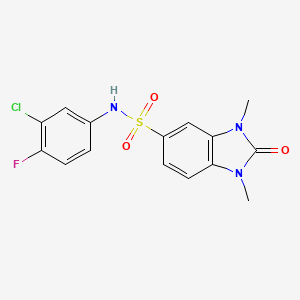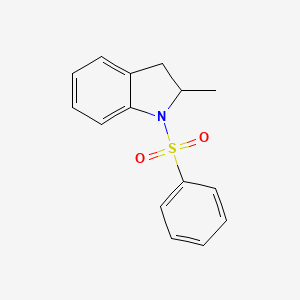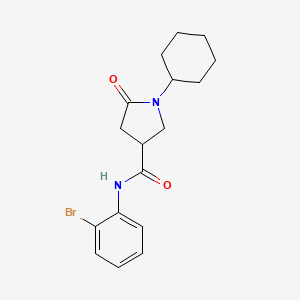
N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as MI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MI-1 belongs to the class of isochromene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDACs have been found to be overexpressed in cancer cells, and their inhibition has been shown to induce cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of pro-inflammatory cytokine production, and the inhibition of fungal growth. N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer growth. N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Additionally, N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to inhibit the growth of fungal pathogens, making it a potential candidate for antifungal therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for lab experiments, including its potent anticancer, anti-inflammatory, and antifungal properties. N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to exhibit activity against a range of cancer cell lines, making it a potential candidate for cancer therapy. N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to exhibit antifungal activity against a range of fungal pathogens, making it a potential candidate for antifungal therapy.
One of the limitations of N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. Another direction is the investigation of the mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide to better understand its therapeutic potential. Additionally, the development of N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide analogs with improved solubility and potency could lead to the development of more effective anticancer, anti-inflammatory, and antifungal therapies. Finally, the investigation of the pharmacokinetics and toxicity of N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide in vivo could provide valuable information for the development of N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antifungal properties. N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to exhibit antifungal activity against a range of fungal pathogens.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-5-4-8-14(15)18-17(19)16-13-7-3-2-6-12(13)10-11-21-16/h2-9,16H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNVBXMWSQVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4235189.png)
![N-{2-[(4-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4235203.png)


![3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,2,4-oxadiazole](/img/structure/B4235221.png)
![3-butyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4235244.png)
![3-{[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4235249.png)
![2-[(5-butyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4235252.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4235265.png)
![2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4235267.png)
![2-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4235275.png)
![2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4235279.png)